ML-099

Description

Structure

3D Structure

Properties

IUPAC Name |

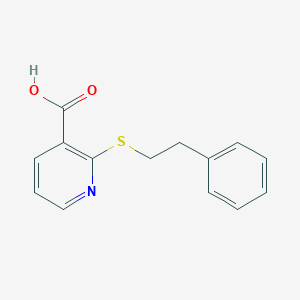

2-(2-phenylethylsulfanyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c16-14(17)12-7-4-9-15-13(12)18-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZERZZRWECLIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358350 | |

| Record name | 2-[(2-phenylethyl)thio]nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496775-95-2 | |

| Record name | 2-[(2-phenylethyl)thio]nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of ML-099

For Immediate Release

A Deep Dive into the Core Functionality of ML-099, a Pan-Activator of Ras-Related GTPases

This technical guide provides an in-depth exploration of the mechanism of action of this compound (CID-888706), a small molecule activator of the Ras-related superfamily of small GTPases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

This compound acts as a broad-spectrum activator for several members of the Ras superfamily, which are critical regulators of numerous cellular processes, including signal transduction, cytoskeletal dynamics, and membrane trafficking. Its ability to modulate these key signaling nodes makes it a valuable tool for investigating cellular function and a potential starting point for therapeutic development.

Core Mechanism of Action: Enhancing Nucleotide Affinity

This compound's primary mechanism of action involves increasing the affinity of Ras-related GTPases for guanine nucleotides.[1] This mode of action effectively mimics the function of guanine nucleotide exchange factors (GEFs), which are the natural activators of these molecular switches. By facilitating the exchange of GDP for GTP, this compound promotes the active, GTP-bound conformation of the GTPase, leading to the initiation of downstream signaling cascades. Computational docking simulations suggest that this compound and other activators in its class may bind to an allosteric site located between the switch I and II regions of the GTPases.[2]

Quantitative Activity Profile

This compound exhibits potent activating effects across a range of Ras-related GTPases. The half-maximal effective concentrations (EC50) for the activation of various GTPases have been determined through in vitro assays and are summarized in the table below.

| Target GTPase | EC50 (nM) |

| Rac1 (activated mutant) | 25.42 |

| Rac1 (wild type) | 20.17 |

| Cdc42 (activated mutant) | 58.88 |

| Cdc42 (wild type) | 100 |

| Ras (activated mutant) | 95.5 |

| Ras (wild type) | 141.25 |

| Rab7 | 181.97 |

| Rab2A | 354.81 |

Experimental Protocols

The characterization of this compound's activity relies on a combination of biochemical and cell-based assays. The following sections provide detailed methodologies for the key experiments used to elucidate its mechanism of action.

Biochemical Assay: Multiplexed Bead-Based Flow Cytometry for GTP-Binding

This high-throughput assay was utilized for the primary screening and identification of this compound as a GTPase activator. The protocol allows for the simultaneous measurement of GTP binding to multiple GTPases.

Principle: GST-tagged GTPases are immobilized on spectrally distinct glutathione-coated beads. The binding of a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) to the GTPases is measured by flow cytometry. An increase in fluorescence intensity indicates compound-mediated activation.[1][3][4]

Protocol:

-

Bead Preparation: Six sets of glutathione-coated beads with different red fluorescence intensities are individually coated with specific GST-tagged small G proteins (Rac1 wt, Rac1 activated, Cdc42 wt, Ras wt, Rab2 wt, Rab7 wt). The beads are then washed and blocked.

-

Assay Plate Preparation: The distinct bead sets are combined and dispensed into 384-well microplates.

-

Compound Addition: this compound or control compounds are added to the wells at various concentrations.

-

GTP Analog Addition: A solution of BODIPY-FL-GTP is added to all wells to a final concentration of 100 nM.

-

Incubation: The plates are incubated at 4°C for 40-45 minutes on a rotator.

-

Flow Cytometry Analysis: The fluorescence of the beads is analyzed using a flow cytometer. The different bead sets are distinguished by their red fluorescence, and the amount of bound BODIPY-FL-GTP is quantified by the green fluorescence intensity.

Cellular Assay: Rac1 Pull-Down Assay

To confirm the activity of this compound in a cellular context, a pull-down assay is performed to specifically isolate the activated, GTP-bound form of Rac1 from cell lysates.

Principle: The p21-binding domain (PBD) of the p21-activated kinase (PAK), which specifically binds to the GTP-bound form of Rac1 and Cdc42, is used as a bait. The PBD is typically fused to GST and immobilized on beads. Cell lysates are incubated with the PBD-beads, and the captured active Rac1 is detected by western blotting.[5][6][7][8]

Protocol:

-

Cell Culture and Treatment: Swiss 3T3 cells are cultured to 80-90% confluency. The cells are then treated with this compound or a vehicle control for a specified time.

-

Cell Lysis: The cells are washed with ice-cold PBS and lysed in a buffer containing protease inhibitors. The lysate is clarified by centrifugation.

-

Affinity Precipitation: The cell lysate is incubated with PAK-PBD agarose beads at 4°C for 1 hour with gentle agitation.

-

Washing: The beads are washed three times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a specific anti-Rac1 antibody. The amount of active Rac1 is then quantified by densitometry.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the signaling pathway of GTPase activation and the experimental workflows.

Caption: GTPase activation signaling pathway modulated by this compound.

Caption: Experimental workflow for the characterization of this compound.

Cellular Effects and Phenotypic Outcomes

In cell-based assays using Swiss 3T3 fibroblasts, the activation of Rho family GTPases like Rac1 and Cdc42 by this compound is expected to induce distinct morphological changes. Activation of Rac1 typically leads to the formation of lamellipodia and membrane ruffles, while Cdc42 activation is associated with the formation of filopodia and microspikes.[9][10][11] These alterations in the actin cytoskeleton are hallmarks of Rho GTPase activation and demonstrate the cell-permeability and biological activity of this compound.

Conclusion

This compound is a potent, pan-specific activator of Ras-related GTPases that functions by increasing their affinity for GTP. Its mechanism has been thoroughly characterized using a combination of high-throughput biochemical assays and confirmatory cell-based experiments. This technical guide provides a foundational understanding of this compound's mode of action, empowering researchers to effectively utilize this small molecule tool in their investigations of GTPase signaling in health and disease.

References

- 1. Small-Volume Flow Cytometry-Based Multiplex Analysis of the Activity of Small GTPases [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Small-Volume Flow Cytometry-Based Multiplex Analysis of the Activity of Small GTPases | Springer Nature Experiments [experiments.springernature.com]

- 4. Rapid parallel flow cytometry assays of active GTPases using effector beads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. abcam.com [abcam.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. Rac Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 9. The Ras-related protein Cdc42Hs and bradykinin promote formation of peripheral actin microspikes and filopodia in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morphological Changes of 3T3 Cells under Simulated Microgravity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

ML-099: A Technical Guide to a Pan-GTPase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-099 is a small molecule compound identified as a pan-activator of Ras-related small GTPases. It functions by a novel mechanism, increasing the affinity of GTPases for guanine nucleotides, thereby promoting their active, GTP-bound state. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a review of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as a chemical probe to investigate GTPase biology and for professionals in drug development exploring the therapeutic potential of GTPase activation.

Introduction to this compound

Small GTPases are a superfamily of hydrolase enzymes that act as molecular switches in a multitude of cellular processes, including signal transduction, cytoskeletal organization, and vesicular trafficking.[1] They cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP loading, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1] Dysregulation of GTPase activity is implicated in numerous diseases, including cancer and neurological disorders.[1]

This compound (also known as CID-888706) is a small molecule that has been characterized as a pan-activator of several Ras-related GTPases.[1][2] Unlike GEFs, which facilitate the exchange of GDP for GTP, this compound's mechanism of action involves increasing the affinity of the GTPase for the nucleotide, effectively stabilizing the GTP-bound, active conformation.[1] This unique mechanism makes this compound a valuable tool for studying the downstream consequences of GTPase activation, independent of GEF activity.

Mechanism of Action

The canonical activation of small GTPases is mediated by GEFs, which bind to the GTPase and induce a conformational change that lowers its affinity for GDP, allowing for the binding of the more abundant cellular GTP.[1] In contrast, this compound does not stimulate nucleotide exchange.[3] Instead, it is proposed to bind to an allosteric site on the GTPase, leading to an increased affinity for guanine nucleotides.[1] This stabilization of the nucleotide-bound state, particularly the GTP-bound state, prolongs the duration of downstream signaling.

dot

Caption: Mechanism of GTPase activation by GEFs and this compound.

Quantitative Data

This compound has been shown to activate a range of small GTPases from the Ras, Rho, and Rab subfamilies. The following table summarizes the reported EC50 values for the activation of various GTPases by this compound.

| GTPase Target | EC50 (nM) | Reference |

| Rac1 protein wild type | 20.17 | [2] |

| Rac1 protein activated mutant | 25.42 | [2] |

| Cell division cycle 42 (Cdc42) wild type | 100 | [2] |

| Cell division cycle 42 (Cdc42) activated mutant | 58.88 | [2] |

| Ras protein wild type | 141.25 | [2] |

| Ras protein activated mutant | 95.5 | [2] |

| GTP-binding protein (Rab7) | 181.97 | [2] |

| Rab-2A | 354.81 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity and effects of this compound.

In Vitro GTPase Activation Assay (Pull-Down Method)

This assay measures the increase in the active, GTP-bound form of a specific GTPase in response to this compound.

Materials:

-

Purified recombinant GTPase of interest (e.g., Rac1, Cdc42)

-

This compound (resuspended in DMSO)

-

GTPγS (non-hydrolyzable GTP analog, for positive control)

-

GDP (for negative control)

-

GST-tagged effector protein containing the GTPase-binding domain (GBD) immobilized on glutathione-agarose beads (e.g., GST-PAK-PBD for Rac1/Cdc42)

-

Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol)

-

SDS-PAGE sample buffer

-

Primary antibody specific for the GTPase of interest

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Preparation of Cell Lysates (for endogenous GTPase activation):

-

Culture cells to 70-80% confluency.

-

Treat cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 5-30 minutes).[3] A positive control, such as EGF stimulation for Rac1 activation, can be included.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with Lysis/Binding/Wash Buffer supplemented with protease inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine protein concentration of the supernatant.

-

-

In Vitro Activation of Recombinant GTPase:

-

In a microcentrifuge tube, incubate the purified GTPase (e.g., 1 µg) with this compound at various concentrations (e.g., 100 nM - 10 µM) in a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2) for 15-30 minutes at 30°C.

-

For controls, incubate the GTPase with GTPγS (100 µM) as a positive control and GDP (1 mM) as a negative control.

-

-

Pull-Down of Active GTPase:

-

Add equal amounts of protein lysate (e.g., 500 µg) or the in vitro reaction mixture to the GST-GBD beads.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with Lysis/Binding/Wash Buffer.

-

After the final wash, aspirate the supernatant and add SDS-PAGE sample buffer to the beads.

-

-

Western Blot Analysis:

-

Boil the samples for 5 minutes.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the GTPase of interest.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Quantify the band intensities to determine the relative amount of activated GTPase.

-

dot

Caption: Experimental workflow for a GTPase activation pull-down assay.

Cell-Based Morphological and Functional Assays

This compound can be used to study the cellular consequences of pan-GTPase activation.

Example: Actin Cytoskeleton Reorganization

-

Plate cells (e.g., fibroblasts) on glass coverslips.

-

Treat cells with this compound (e.g., 1-10 µM) for various time points.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain for F-actin using fluorescently labeled phalloidin.

-

Mount the coverslips and visualize the actin cytoskeleton using fluorescence microscopy.

-

Observe for changes such as increased stress fiber formation or membrane ruffling, which are indicative of Rho and Rac activation, respectively.

Signaling Pathways Modulated by this compound

By activating multiple GTPases, this compound can influence a wide array of signaling pathways. The following diagrams illustrate the key pathways regulated by the GTPases known to be activated by this compound.

Rac1 and Cdc42 Signaling

Rac1 and Cdc42 are key regulators of the actin cytoskeleton, cell adhesion, and cell migration. Their activation by this compound is expected to lead to the activation of downstream effectors such as p21-activated kinases (PAKs) and Wiskott-Aldrich syndrome protein (WASP), resulting in changes to the actin network.[4]

dot

Caption: Simplified Rac1/Cdc42 signaling pathway.

Ras Signaling

Ras is a central node in signaling pathways that control cell proliferation, differentiation, and survival. Activation of Ras by this compound would be expected to stimulate the Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[5]

dot

Caption: Simplified Ras signaling pathway.

Rab7 Signaling

Rab7 is a key regulator of late endosomal trafficking, including the maturation of late endosomes and their fusion with lysosomes.[6] Activation of Rab7 by this compound could be investigated to study its role in endosome dynamics and autophagy.

dot

Caption: Simplified Rab7 signaling pathway.

Applications and Future Directions

This compound serves as a powerful chemical probe for dissecting the complex signaling networks regulated by small GTPases. Its ability to activate multiple GTPases provides a unique tool to study the integrated cellular responses to broad GTPase activation. For drug development professionals, this compound and its analogs could represent a starting point for the design of more selective GTPase activators with therapeutic potential in diseases characterized by diminished GTPase activity.

Future research should focus on:

-

Identifying the specific binding site of this compound on different GTPases.

-

Developing more selective analogs of this compound for individual GTPases or subfamilies.

-

Elucidating the full spectrum of downstream effects of pan-GTPase activation in various cellular contexts.

-

Exploring the therapeutic potential of this compound in preclinical models of diseases linked to GTPase hypoactivity.

Conclusion

This compound is a valuable and unique small molecule tool for the study of Ras-related GTPase signaling. Its mechanism of action, distinct from that of physiological activators, allows for novel experimental approaches to probe the function of these critical molecular switches. This technical guide provides a foundational understanding and practical protocols for the effective use of this compound in a research and drug discovery setting.

References

- 1. First molecules to reactivate RASG12V GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Activation of Rho Family GTPases by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.uark.edu [scholarworks.uark.edu]

- 5. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rab7 Regulates Late Endocytic Trafficking Downstream of Multivesicular Body Biogenesis and Cargo Sequestration - PMC [pmc.ncbi.nlm.nih.gov]

ML-099: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-099 is a small molecule, cell-permeable compound that functions as a pan-activator of Ras-related GTPases.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant quantitative data, and experimental protocols. The information is intended to support researchers and professionals in drug development and cellular signaling research.

Chemical and Physical Properties

This compound, also known as CID-888706, is chemically identified as 2-[(2-phenylethyl)thio]-3-pyridinecarboxylic acid.[2][6] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 496775-95-2 | [1][2][3][6] |

| Molecular Formula | C₁₄H₁₃NO₂S | [1][2][3][6] |

| Molecular Weight | 259.32 g/mol | [1][3][6] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [2][6] |

| Solubility | DMSO: 10 mg/mL | [2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years | [1] |

Mechanism of Action

This compound is a pan-activator of Ras-related GTPases, a family of proteins that act as molecular switches in a wide range of cellular signaling pathways.[1][2][3][7] These pathways are crucial for processes such as cell growth, differentiation, and migration. Dysregulation of Ras GTPase activity is implicated in numerous diseases, including cancer.[7]

The primary mechanism of this compound involves increasing the affinity of GTPases for guanine nucleotides.[7] It is hypothesized that this compound binds to an allosteric site located between the switch I and II regions of the GTPase. This binding event facilitates the exchange of GDP for GTP, leading to the activation of the GTPase and its downstream signaling cascades.[7]

Quantitative Data: In Vitro Activity

The following table summarizes the half-maximal effective concentrations (EC₅₀) of this compound for various Ras-related GTPases.

| Target GTPase | EC₅₀ (nM) | Reference |

| Rac1 protein wild type | 20.17 | [1] |

| Rac1 protein activated mutant | 25.42 | [1] |

| Cell division cycle 42 (Cdc42) wild type | 100 | [1][2] |

| Cell division cycle 42 (Cdc42) activated mutant | 58.88 | [1] |

| Ras protein wild type | 141.25 | [1][2] |

| Ras protein activated mutant | 95.5 | [1] |

| GTP-binding protein (Rab7) | 181.97 | [1] |

| Rab-2A | 354.81 | [1][2] |

Signaling Pathway

As a pan-activator of Ras GTPases, this compound influences multiple downstream signaling pathways. The Ras/MAPK pathway is a key cascade initiated by the activation of Ras. The following diagram illustrates this signaling pathway.

Caption: Ras Signaling Pathway Activated by this compound.

Experimental Protocols

In Vivo Dissolution Protocols

For in vivo studies, proper solubilization of this compound is critical. The following are suggested protocols for preparing this compound for administration.

Protocol 1:

-

Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

The resulting solution should be clear with a solubility of ≥ 2.5 mg/mL (9.64 mM).[1]

Protocol 2:

-

Add solvents sequentially: 10% DMSO and 90% (20% SBE-β-CD in Saline).

-

This protocol also yields a clear solution with a solubility of ≥ 2.5 mg/mL (9.64 mM).[1]

Protocol 3:

-

Add solvents sequentially: 10% DMSO and 90% Corn Oil.

-

This formulation results in a clear solution with a solubility of ≥ 2.5 mg/mL (9.64 mM).[1]

Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Bead-Based Flow Cytometric Fluorescent GTP-Binding Assay

A bead-based flow cytometric assay using fluorescently labeled GTP analogs (e.g., BODIPY-GTP) is a sensitive method for studying the interaction between this compound, GTPases, and GTP.[7]

Principle: The fluorescence of BODIPY-guanine nucleotides is quenched when unbound and increases significantly upon binding to a protein.[7] This fluorescence enhancement allows for real-time detection of the protein-nucleotide interaction.

General Workflow:

Caption: Workflow for a GTP-Binding Assay.

Conclusion

This compound serves as a valuable research tool for investigating the roles of Ras-related GTPases in cellular processes and disease. Its ability to activate a broad range of these proteins allows for the elucidation of complex signaling networks. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential and biological functions associated with the activation of Ras GTPase signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. usbio.net [usbio.net]

- 4. thomassci.com [thomassci.com]

- 5. ML--099, 5MG | Labscoop [labscoop.com]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

- 7. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML-099: A Technical Guide to its Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-099 is a small molecule activator of the Ras superfamily of small GTPases. These proteins act as molecular switches in a vast number of cellular processes, including signal transduction, cell proliferation, differentiation, and membrane trafficking. Dysregulation of Ras-related GTPases is implicated in numerous diseases, making molecules that can modulate their activity valuable research tools and potential therapeutic leads. This document provides a comprehensive overview of the known targets of this compound, its binding affinity, and the experimental methodologies used for its characterization.

Core Targets and Binding Affinity of this compound

This compound acts as a pan-activator of Ras-related GTPases by increasing the affinity of these proteins for guanine nucleotides.[1] This leads to an increase in the population of the active, GTP-bound state. The binding affinity of this compound is typically quantified by its EC50 value, which represents the concentration of the compound that elicits half-maximal activation of the target GTPase.

| Target GTPase | EC50 (nM) |

| Rac1 (wild type) | 20.17 |

| Rac1 (activated mutant) | 25.42 |

| Cell division cycle 42 (Cdc42) (wild type) | 100 |

| Cell division cycle 42 (Cdc42) (activated mutant) | 58.88 |

| Ras (wild type) | 141.25 |

| Ras (activated mutant) | 95.5 |

| Rab7 | 181.97 |

| Rab2A | 354.81 |

Table 1: Binding affinities of this compound for various Ras-related GTPases as determined by in vitro activation assays.[2][3]

Signaling Pathway of Ras-Related GTPases and this compound Action

Ras-related GTPases cycle between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase. This compound is hypothesized to bind to an allosteric site on the GTPases, distinct from the nucleotide-binding pocket, to facilitate the binding of GTP.[1]

Experimental Protocols

The binding affinity and activation profile of this compound were determined using a bead-based flow cytometric fluorescent GTP-binding assay.[1] This high-throughput screening method allows for the simultaneous measurement of nucleotide binding to multiple GTPases.

Bead-Based Flow Cytometric Fluorescent GTP-Binding Assay

Objective: To quantify the activation of Ras-related GTPases by this compound by measuring the binding of a fluorescently labeled GTP analog.

Materials:

-

Glutathione-S-transferase (GST)-tagged GTPase fusion proteins (e.g., GST-Rac1, GST-Cdc42, etc.)

-

Glutathione-coated beads

-

Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Wash Buffer (same as Assay Buffer)

-

Flow cytometer

Procedure:

-

GTPase Immobilization:

-

Incubate glutathione-coated beads with a saturating concentration of the respective GST-GTPase fusion protein in Assay Buffer for 1 hour at 4°C with gentle agitation.

-

Wash the beads three times with Wash Buffer to remove unbound protein.

-

Resuspend the beads in Assay Buffer to a desired concentration.

-

-

Compound Incubation:

-

In a 96-well plate, add a fixed amount of the GTPase-coated beads to each well.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

-

GTP Binding Reaction:

-

Add a fixed concentration of the fluorescent GTP analog to each well.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Gate on the bead population based on forward and side scatter.

-

Measure the mean fluorescence intensity (MFI) of the beads in the appropriate fluorescence channel (e.g., FITC for BODIPY-FL).

-

-

Data Analysis:

-

Subtract the MFI of the vehicle control from the MFI of the this compound treated samples.

-

Plot the MFI as a function of this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This compound is a valuable chemical probe for studying the function of Ras-related GTPases. Its ability to activate a range of these proteins allows for the investigation of downstream signaling pathways and cellular processes. The data and protocols presented in this guide provide a foundation for researchers utilizing this compound in their experimental designs. Further investigation into the precise allosteric binding site and the structural basis for its pan-activating activity will continue to enhance our understanding of GTPase regulation.

References

- 1. Small-Volume Flow Cytometry-Based Multiplex Analysis of the Activity of Small GTPases | Springer Nature Experiments [experiments.springernature.com]

- 2. Rapid parallel flow cytometry assays of active GTPases using effector beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.pasteur.fr [research.pasteur.fr]

Preliminary Studies on the Cellular Effects of ML-099: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cellular effects of ML-099, a small molecule pan-activator of Ras-related GTPases. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential and cellular mechanisms of GTPase activation. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.

Core Concepts: this compound Mechanism of Action

This compound functions as a pan-activator of several Ras-related small GTPases. Its primary mechanism involves increasing the affinity of these GTPases for guanine nucleotides. This action promotes the GTP-bound (active) state of the GTPase, leading to the initiation of downstream signaling cascades. Unlike guanine nucleotide exchange factors (GEFs), this compound does not stimulate nucleotide exchange but rather stabilizes the active conformation of the GTPase.[1][2][3] This reversible stabilization prolongs the interaction of the GTPase with its effector proteins, thereby amplifying downstream cellular responses.[1][2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro activation profile of this compound and its observed effects on cellular GTPase activity.

Table 1: In Vitro Activation of Ras-Related GTPases by this compound

| Target GTPase | EC50 (nM) |

| Rac1 (wild type) | 20.17 |

| Rac1 (activated mutant) | 25.42 |

| Cdc42 (wild type) | 100 |

| Cdc42 (activated mutant) | 58.88 |

| Ras (wild type) | 141.25 |

| Ras (activated mutant) | 95.5 |

| Rab2A | 354.81 |

| Rab7 | 181.97 |

Data sourced from MedChemExpress product information, citing preliminary screening data.

Table 2: Cellular Activation of Rho Family GTPases by this compound Analogs

| Cell Line | GTPase | Treatment | Fold Change in GTP-GTPase |

| HeLa | Rac1 | 10 µM Activator | ~2.5 - 4.0 |

| RBL-2H3 | Cdc42 | 10 µM Activator | ~1.5 - 2.5 |

Data is representative of the effects observed with the nicotinic acid family of activators, to which this compound belongs, as reported by Surviladze, Z., et al. (2018).[1][2][3]

Signaling Pathways and Cellular Effects

Activation of Rac1 and Cdc42 by this compound is known to trigger significant downstream cellular events, primarily related to the regulation of the actin cytoskeleton. This, in turn, influences cell morphology, migration, and adhesion.

Rac1 and Cdc42 Signaling Pathways

The activation of Rac1 and Cdc42 by this compound initiates signaling cascades through various effector proteins. A key downstream effector for both GTPases is the p21-activated kinase (PAK). Activated PAK can then phosphorylate a multitude of substrates, leading to the reorganization of the actin cytoskeleton.

Cellular Effects

Preliminary studies have visually documented the downstream consequences of this compound treatment on cellular morphology and the actin cytoskeleton.

-

Cytoskeletal Rearrangement: Treatment of cells with this compound analogs leads to significant changes in the actin cytoskeleton, as visualized by rhodamine phalloidin staining.[2][3] These changes are consistent with the known roles of Rac1 and Cdc42 in promoting the formation of lamellipodia and filopodia.

-

Morphological Changes: As a direct consequence of actin reorganization, cells treated with this compound exhibit noticeable changes in their morphology.[2][3] These alterations can be qualitatively observed and quantitatively analyzed through various microscopy techniques.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's cellular effects.

GTPase Activation Assays

To quantify the activation of specific GTPases in response to this compound treatment, pull-down assays or G-LISA® are commonly employed.

1. Rac1/Cdc42 Pull-Down Assay

This method utilizes the p21-binding domain (PBD) of PAK, which specifically binds to the GTP-bound form of Rac1 and Cdc42.

-

Cell Lysis:

-

Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., containing 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol, supplemented with protease and phosphatase inhibitors).

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pull-Down:

-

Incubate a portion of the cell lysate with GST-PAK-PBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer.

-

-

Detection:

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using specific antibodies against Rac1 or Cdc42.

-

Normalize the amount of pulled-down GTPase to the total amount of the respective GTPase in the input lysate.

-

References

An In-Depth Technical Guide on the Core Safety and Toxicity Profile of ML-099

Disclaimer: This document summarizes publicly available information regarding ML-099. It is intended for researchers, scientists, and drug development professionals. A comprehensive search of scientific literature and toxicology databases did not yield any specific in vivo safety and toxicity studies for this compound. The compound is designated for research use only and not for human or therapeutic use.[1][2]

Introduction

This compound, also identified by its Chemical Abstracts Service (CAS) number 496775-95-2 and CID 888706, is a small molecule characterized as a pan-activator of Ras-related GTPases.[1][2][3] Its primary utility lies in preclinical research as a chemical probe to investigate the roles and regulation of these critical signaling proteins. Given its classification for research purposes, formal preclinical safety and toxicity evaluations, which are standard for therapeutic candidates, are not publicly documented.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₂S[2][3] |

| Molecular Weight | 259.3 g/mol [2][3] |

| CAS Number | 496775-95-2[2][3] |

| Synonyms | CID-888706, 2-[(2-phenylethyl)thio]-3-pyridinecarboxylic acid[2][3] |

| Formulation | Crystalline solid[2][3] |

| Purity | ≥98%[2] |

| Solubility | DMSO: 10 mg/mL[3] |

| Storage | Recommended at -20°C[3] |

| Stability | ≥ 4 years at -20°C[3] |

Mechanism of Action and In Vitro Efficacy

This compound functions by activating a range of Ras-related small GTPases, which are key molecular switches in cellular signaling pathways.[1][3] The proposed mechanism involves increasing the affinity of the GTPase for guanine nucleotides, which facilitates the exchange of GDP for GTP, leading to the activation of the protein.[4] This mode of action suggests that this compound may function as an allosteric activator.[4]

The in vitro efficacy of this compound has been quantified through its half-maximal effective concentration (EC₅₀) against various GTPases, as detailed in Table 2.

Table 2: In Vitro Efficacy of this compound against Ras-Related GTPases

| Target GTPase | EC₅₀ (nM) |

| Rac1 (wild type) | 20.17[1] |

| Rac1 (activated mutant) | 25.42[1] |

| cell division cycle 42 (Cdc42) (wild type) | 100[1] |

| cell division cycle 42 (Cdc42) (activated mutant) | 58.88[1] |

| Ras protein (wild type) | 141.25[1] |

| Ras protein (activated mutant) | 95.5[1] |

| Rab7 | 181.97[1] |

| Rab-2A | 354.81[1] |

The signaling pathway affected by this compound is illustrated in the following diagram.

Caption: The role of this compound in the GTPase activation cycle.

Safety and Toxicity Profile

As of the latest available information, no formal safety and toxicity studies for this compound have been published. This includes a lack of data on:

-

Acute and chronic toxicity: No LD₅₀ (lethal dose, 50%) values or information on target organ toxicity from repeated dosing are available.

-

Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available.

-

Genotoxicity: There are no studies on the potential of this compound to cause genetic mutations or chromosomal damage.

-

Carcinogenicity: The long-term carcinogenic potential of this compound has not been assessed.

-

Reproductive and developmental toxicity: Information on the effects of this compound on fertility and embryonic development is not available.

Experimental Protocols

Due to the absence of safety and toxicity studies, there are no experimental protocols to report in this context. The primary experimental method associated with this compound is the in vitro fluorescence-based GTP-binding assay used to determine its EC₅₀ values.[4] This assay measures the enhancement of fluorescence of a GTP analog upon its binding to the target GTPase, which is increased in the presence of an activator like this compound.[4]

A general workflow for assessing the in vivo toxicity of a novel compound is presented below.

Caption: A generalized workflow for preclinical in vivo toxicity assessment.

Conclusion

This compound is a valuable chemical probe for the in vitro study of Ras-related GTPase signaling. However, there is a significant data gap concerning its safety and toxicity profile. The absence of any published in vivo toxicity, pharmacokinetic, and other safety data means that its physiological effects, potential for adverse reactions, and safe dosage levels are unknown. Researchers and drug development professionals should exercise caution and recognize that any in vivo use of this compound would require comprehensive safety and toxicity evaluations to be conducted according to established preclinical testing guidelines.

References

Methodological & Application

Application Notes and Protocols for ML-099 (URMC-099) in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ML-099, also known as URMC-099, a potent and brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3), in cancer cell research. This document includes a summary of its mechanism of action, optimal working concentrations, and detailed protocols for key experimental assays.

Introduction to this compound (URMC-099)

This compound (URMC-099) is a small molecule inhibitor with high affinity for Mixed Lineage Kinases (MLKs), particularly MLK3. MLKs are a family of serine/threonine kinases that are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. In various cancers, MLK3 has been implicated in promoting cell migration, invasion, and proliferation. By inhibiting MLK3, this compound serves as a valuable tool for investigating the role of this signaling pathway in cancer progression and as a potential therapeutic agent.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of MLK3. This, in turn, blocks the downstream activation of several key signaling pathways that are crucial for cancer cell survival and metastasis. The primary signaling cascades affected by MLK3 inhibition include:

-

c-Jun N-terminal Kinase (JNK) Pathway: MLK3 is a direct upstream activator of the JNK pathway. Inhibition of MLK3 by this compound leads to reduced phosphorylation of JNK and its downstream targets, which are involved in cell proliferation, apoptosis, and inflammation.

-

p38 MAPK Pathway: Similar to the JNK pathway, MLK3 can also activate the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

-

Extracellular signal-regulated Kinase (ERK) Pathway: While the effect is context-dependent, MLK3 can influence the ERK signaling pathway, which is a central regulator of cell proliferation, differentiation, and survival.

-

NF-κB Signaling: MLK3 has been shown to regulate the activity of NF-κB, a transcription factor that plays a critical role in inflammation, immunity, and cancer.

Quantitative Data Summary

The optimal working concentration of this compound can vary significantly depending on the cancer cell line, the specific assay being performed, and the desired biological endpoint. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line(s) | Assay | Reference |

| IC50 (Kinase Activity) | ||||

| MLK1 | 19 nM | - | Kinase Assay | [1][2] |

| MLK2 | 42 nM | - | Kinase Assay | [1][2] |

| MLK3 | 14 nM | - | Kinase Assay | [1][2] |

| DLK | 150 nM | - | Kinase Assay | [1][2] |

| LRRK2 | 11 nM | - | Kinase Assay | [1][2] |

| ABL1 | 6.8 nM | - | Kinase Assay | [1] |

| IC50 (Cell Viability) | ||||

| Average IC50 | 4.57 µM | 7 Glioblastoma cell lines | Cell Viability (48h) | [3] |

| Effective Concentration | ||||

| Inhibition of Migration | 200 nM | MDA-MB-231 (Breast Cancer) | Migration Assay | [4] |

| No effect on Growth | 200 nM | MDA-MB-231 (Breast Cancer) | Cell Growth Assay | [4] |

| Reduced Viability | ≥ 5 µM | 7 Glioblastoma cell lines | Cell Viability (48h) | [3] |

Note: It is highly recommended that researchers perform a dose-response curve to determine the optimal concentration of this compound for their specific cancer cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for common assays used to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (URMC-099)

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (URMC-099)

-

DMSO (vehicle control)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cancer cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for the chosen incubation time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in the MLK3 signaling pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (URMC-099)

-

DMSO (vehicle control)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed and treat cells with this compound as described in the apoptosis assay protocol. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Visualizations

MLK3 Signaling Pathway

Caption: MLK3 signaling pathway and its inhibition by this compound.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of signaling proteins.

References

Application Notes and Protocols for Studying Cytoskeletal Dynamics with ML-099

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-099 is a small molecule, cell-permeable pan-activator of Ras-related GTPases.[1][2] It effectively activates key regulators of the actin cytoskeleton, including Rac1, Cdc42, and Ras.[1] This property makes this compound a valuable tool for investigating the intricate signaling pathways that govern cytoskeletal dynamics, cell morphology, migration, and invasion. These application notes provide detailed protocols for utilizing this compound to study its effects on the actin cytoskeleton and cell motility, along with a framework for quantitative analysis.

Mechanism of Action

This compound activates Ras-related GTPases by promoting the exchange of GDP for GTP, thereby shifting them into their active, signal-transducing state. The activation of Rac1 and Cdc42 by this compound triggers downstream signaling cascades that lead to significant reorganization of the actin cytoskeleton. Activated Rac1 is primarily associated with the formation of lamellipodia and membrane ruffles, which are crucial for cell protrusion and migration.[3] Activated Cdc42 is a key regulator of filopodia formation, sensory protrusions involved in cell guidance and adhesion.[4]

The downstream effects of Rac1 and Cdc42 activation are mediated by a host of effector proteins. For instance, activated Rac1 and Cdc42 can activate p21-activated kinases (PAKs), which in turn can influence actin dynamics through various pathways, including the phosphorylation and inactivation of myosin light chain kinase (MLCK), leading to reduced stress fiber formation.[4]

Data Presentation

The following table summarizes the reported EC50 values of this compound for the activation of various Ras-related GTPases. This data is crucial for determining the appropriate concentration range for experimental studies.

| GTPase Family | Specific GTPase | EC50 (nM) |

| Rac | Rac1 (wild type) | 20.17[1] |

| Rac1 (activated mutant) | 25.42[1] | |

| Cdc42 | Cdc42 (wild type) | 100[1] |

| Cdc42 (activated mutant) | 58.88[1] | |

| Ras | Ras (wild type) | 141.25[1] |

| Ras (activated mutant) | 95.5[1] | |

| Rab | Rab2A | 354.81[1] |

| Rab7 | 181.97[1] |

Experimental Protocols

Protocol 1: Analysis of Actin Cytoskeleton Reorganization by Immunofluorescence

This protocol details the steps for visualizing changes in the actin cytoskeleton of adherent cells treated with this compound.

Materials:

-

Cells of interest (e.g., fibroblasts, epithelial cells)

-

Glass coverslips

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that allows for 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.

-

This compound Treatment: Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Aspirate the old medium and add the this compound containing medium to the cells. Incubate for a desired time course (e.g., 15 min, 30 min, 1 hour, 4 hours).

-

Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific binding sites by incubating with 1% BSA in PBS for 30-60 minutes at room temperature.

-

Staining: Dilute fluorescently-labeled phalloidin in blocking buffer to the manufacturer's recommended concentration. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the actin cytoskeleton (phalloidin) and nuclei (DAPI).

Quantitative Analysis:

-

Cell Morphology: Quantify changes in cell area, perimeter, and circularity using image analysis software (e.g., ImageJ/Fiji).

-

Actin Stress Fibers: Measure the number, length, and thickness of actin stress fibers per cell.

-

Filopodia and Lamellipodia: Quantify the number and length of filopodia and the area of lamellipodia per cell.

Protocol 2: Cell Migration and Invasion Assays

This protocol describes how to assess the effect of this compound on cell migration (uncoated transwell) and invasion (Matrigel-coated transwell).

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free cell culture medium

-

Cell culture medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Crystal Violet solution

-

Microscope

Procedure:

-

(For Invasion Assay Only) Coating Transwell Inserts: Thaw Matrigel on ice. Dilute Matrigel in cold, serum-free medium. Add the diluted Matrigel solution to the upper chamber of the transwell inserts and incubate at 37°C for at least 30 minutes to allow for gelation.

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Add cell culture medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

This compound Treatment: Resuspend the prepared cells in serum-free medium containing various concentrations of this compound or a vehicle control.

-

Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 12-48 hours) to allow for cell migration or invasion.

-

Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated/invaded cells from the top surface of the membrane.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the bottom surface of the membrane with 4% PFA for 15 minutes. Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated/invaded cells in several random fields of view.

Quantitative Analysis:

-

Calculate the average number of migrated/invaded cells per field for each treatment condition.

-

Normalize the data to the vehicle control to determine the percentage of migration/invasion.

Mandatory Visualizations

Caption: this compound signaling pathway for cytoskeletal reorganization.

Caption: Experimental workflow for studying cytoskeletal dynamics with this compound.

References

Application Notes and Protocols for ML-099 In Vivo Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for the in vivo administration of ML-099 (CID-888706) in mouse models are provided for research purposes only. To date, no specific in vivo studies detailing the administration, dosage, efficacy, or toxicity of this compound in animal models have been published in the peer-reviewed scientific literature. The information presented herein is based on the known in vitro activity of this compound as a pan-activator of Ras-related GTPases, formulation guidelines from commercial suppliers, and established protocols for the in vivo administration of other small molecules targeting similar signaling pathways. Therefore, the following protocols should be considered hypothetical and must be optimized and validated by the end-user.

Introduction to this compound

This compound is a small molecule identified as a pan-activator of Ras-related GTPases. In vitro studies have demonstrated its ability to activate several members of this superfamily, including Rac1, Cdc42, Ras, Rab7, and Rab2A, with EC₅₀ values in the nanomolar range. These GTPases are critical regulators of numerous cellular processes, including cell proliferation, differentiation, migration, and intracellular trafficking. Dysregulation of Ras superfamily GTPases is implicated in various diseases, including cancer and neurological disorders. The ability of this compound to activate these pathways makes it a valuable tool for studying their physiological and pathological roles in vivo.

Mechanism of Action

This compound is proposed to act as an allosteric activator, increasing the affinity of GTPases for GTP, thereby promoting their active, signal-transducing state. This leads to the activation of downstream effector pathways.

Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound as a pan-activator of Ras-related GTPases.

In Vivo Administration Protocols

Note: The following protocols are suggestions and require extensive optimization for specific mouse models and experimental goals.

Formulation of this compound for In Vivo Use

This compound is a crystalline solid with low aqueous solubility. Therefore, a suitable vehicle is required for its administration. The following are three potential formulation protocols suggested by commercial suppliers for compounds with similar properties.

Table 1: Suggested Formulations for this compound

| Formulation Protocol | Components | Final Concentration of this compound | Notes |

| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common vehicle for many small molecules. May require gentle warming and sonication to achieve a clear solution. |

| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | β-cyclodextrins can improve the solubility and stability of hydrophobic compounds. |

| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral gavage administration. Ensure a homogenous suspension. |

Experimental Workflow for Formulation Preparation

Caption: General workflow for preparing an this compound dosing solution.

Administration Routes and Dosages

The optimal administration route and dosage for this compound have not been determined. The choice of route will depend on the target tissue, desired pharmacokinetic profile, and the experimental model.

Table 2: Potential Administration Routes and Considerations

| Route | Advantages | Disadvantages | Suggested Starting Dose Range (Hypothetical) |

| Intraperitoneal (I.P.) Injection | Ease of administration, rapid absorption. | Potential for local irritation, first-pass metabolism in the liver. | 1 - 25 mg/kg |

| Oral Gavage (P.O.) | Less invasive, mimics clinical administration. | Variable bioavailability, potential for degradation in the GI tract. | 5 - 50 mg/kg |

| Intravenous (I.V.) Injection | 100% bioavailability, precise dose control. | Technically more challenging, rapid clearance. | 0.5 - 10 mg/kg |

| Subcutaneous (S.C.) Injection | Slower, more sustained absorption. | Slower onset of action, potential for local reactions. | 1 - 25 mg/kg |

Important Considerations for Dosage Selection:

-

Dose-Ranging Studies: It is critical to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) and to identify a dose that elicits the desired biological effect without causing overt toxicity.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and to correlate drug exposure with the biological response.

Experimental Protocols for Key Experiments

General Animal Husbandry

-

Animal Strain: The choice of mouse strain (e.g., C57BL/6, BALB/c, immunodeficient strains for xenograft models) will depend on the specific research question.

-

Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before starting any experiments.

-

Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Protocol for a Pilot In Vivo Efficacy Study in a Xenograft Cancer Model

This hypothetical protocol outlines a pilot study to assess the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

-

Cell Culture and Implantation:

-

Culture a cancer cell line with a known dependency on Ras signaling (e.g., a cell line with a KRAS mutation).

-

Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Inject 1 x 10⁶ to 5 x 10⁶ cells subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

-

Tumor Growth Monitoring and Animal Grouping:

-

Monitor tumor growth 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

-

Treatment Administration:

-

Prepare the this compound dosing solution and the vehicle control as described in Section 2.1.

-

Administer this compound or vehicle control to the respective groups via the chosen route (e.g., I.P. injection or oral gavage) at the predetermined dose and schedule (e.g., once daily for 21 days).

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the treatment period, or when tumors in the control group reach a predetermined endpoint, euthanize the mice.

-

Excise the tumors and measure their final weight and volume.

-

Collect tumors and other relevant tissues for downstream analysis (e.g., histology, immunohistochemistry, Western blotting to assess target engagement).

-

Experimental Workflow for an In Vivo Efficacy Study

Caption: Workflow for a typical in vivo efficacy study in a xenograft mouse model.

Data Presentation and Interpretation

All quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.

Table 3: Example of Data Presentation for an In Vivo Efficacy Study

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 0) | Mean Tumor Volume (mm³) ± SEM (Final) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 | 125.3 ± 10.2 | 1543.8 ± 150.7 | - | -2.5 ± 1.8 |

| This compound (10 mg/kg) | 10 | 128.1 ± 9.8 | 850.1 ± 95.3 | 45.0 | -4.1 ± 2.2 |

| This compound (25 mg/kg) | 10 | 126.5 ± 11.1 | 450.6 ± 60.9 | 70.8 | -8.3 ± 3.1 |

Note: The data presented in Table 3 is purely illustrative and does not represent actual experimental results for this compound.

Conclusion

This compound is a promising research tool for investigating the roles of Ras-related GTPases in health and disease. The successful application of this compound in in vivo mouse models will require careful planning and execution of formulation development, dose-ranging toxicity studies, and well-designed efficacy experiments. The protocols and guidelines provided here offer a starting point for researchers to develop their own robust in vivo studies with this novel pan-GTPase activator. It is imperative to reiterate that all protocols must be extensively validated and optimized for the specific experimental context.

Application Notes and Protocols for Preparing ML-099 Stock Solutions with DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of ML-099 using Dimethyl Sulfoxide (DMSO). This compound is a small molecule pan-activator of Ras-related GTPases, including Rac1, cell division cycle 42 (Cdc42), Ras, and Rab-2A.[1][2][3][4] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound and its DMSO stock solutions are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonyms | CID-888706, 2-[(2-phenylethyl)thio]-3-pyridinecarboxylic acid | [1][3] |

| Molecular Formula | C₁₄H₁₃NO₂S | [1][3] |

| Molecular Weight | 259.3 g/mol | [1][3] |

| Purity | ≥98% | [1][3] |

| Appearance | Crystalline solid | [1][3] |

| Solubility in DMSO | 10 mg/mL | [1] |

Table 2: Recommended Storage and Stability of this compound

| Form | Storage Temperature | Stability | Reference |

| Solid | -20°C | ≥ 4 years | [1] |

| DMSO Stock Solution | -20°C | 1 month | [5] |

| DMSO Stock Solution | -80°C | 6 months | [5] |

Table 3: EC₅₀ Values of this compound for Various GTPases

| GTPase | EC₅₀ (nM) | Reference |

| Rac1 protein wild type | 20.17 | [5] |

| Rac1 protein activated mutant | 25.42 | [5] |

| cell division cycle 42 activated mutant | 58.88 | [5] |

| Ras protein activated mutant | 95.5 | [5] |

| cell division cycle 42 wild type | 100 | [5] |

| Ras protein wild type | 141.25 | [5] |

| GTP-binding protein (Rab7) | 181.97 | [5] |

| Rab-2A | 354.81 | [5] |

Signaling Pathway of this compound

This compound acts as a pan-activator of Ras-related GTPases.[1][2][5][6] It functions by binding to an allosteric site on the GTPases, which increases their affinity for guanine nucleotides.[6][7] This leads to an enhancement of GTPase activity. The simplified signaling pathway is depicted below.

Experimental Protocols

3.1. Materials

-

This compound solid (crystalline)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or sonicator

3.2. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a commonly used 10 mM stock solution.

-

Pre-weigh this compound: If not already provided in a pre-weighed vial, carefully weigh out the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.593 mg of this compound (Molecular Weight = 259.3 g/mol ).

-

Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound solid. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

-

Troubleshooting: If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

3.3. Workflow for Preparing this compound Stock Solution

The following diagram illustrates the general workflow for preparing the this compound stock solution.

3.4. Protocol for Preparing Working Solutions

-

Thaw Stock Solution: On the day of the experiment, remove a single aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

-

Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium or experimental buffer.

-

Important: To minimize DMSO-induced toxicity in cell-based assays, the final concentration of DMSO in the working solution should generally be kept below 0.5%, and ideally at or below 0.1%.

-

-

Mixing: Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to the experimental system.

3.5. Decision-Making Workflow for Using this compound Stock

This diagram outlines the decision-making process for the appropriate use of the prepared this compound stock solution.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

-

DMSO can facilitate the absorption of other chemicals through the skin.[8][9] Handle with care and avoid direct contact.

-

Work in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

By following these detailed application notes and protocols, researchers can ensure the accurate and effective use of this compound in their experiments.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ML--099, 5MG | Labscoop [labscoop.com]

- 3. This compound - Cayman Chemical [bioscience.co.uk]

- 4. usbio.net [usbio.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. Three small molecule pan activator families of Ras-related GTPases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying ML-099 Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-099 is a potent, cell-permeable small molecule that functions as a pan-activator of several Ras-related small GTPases, including Ras, Rac1, and Cdc42.[1][2] These GTPases are critical molecular switches that, in their active GTP-bound state, initiate a cascade of downstream signaling events controlling fundamental cellular processes such as gene expression, cell proliferation, survival, and migration. This compound is thought to act by increasing the affinity of these GTPases for guanine nucleotides.[3] Given the central role of these signaling pathways in various physiological and pathological conditions, particularly in cancer, this compound serves as a valuable tool for investigating the functional consequences of activating these cascades.

This document provides detailed experimental protocols to investigate the downstream signaling effects of this compound. The primary pathways of focus are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, which are major downstream effectors of Ras. Additionally, we will explore the activation of p21-activated kinase (PAK), a key downstream effector of Rac1 and Cdc42 that is involved in regulating the actin cytoskeleton and cell motility. Functional assays to assess the impact of this compound on cell proliferation and migration are also detailed.

Key Downstream Signaling Pathways of this compound Targets

This compound activates multiple Ras-related GTPases, leading to the stimulation of several key signaling cascades. The most prominent of these are:

-

The Ras/MAPK Pathway: Activated Ras recruits and activates Raf kinases, initiating a phosphorylation cascade through MEK and finally ERK (extracellular signal-regulated kinase).[4][5] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation.

-

The PI3K/AKT Pathway: Ras can also activate PI3K, which phosphorylates PIP2 to PIP3. This leads to the recruitment and activation of AKT (also known as Protein Kinase B). Phosphorylated AKT (p-AKT) is a central node in signaling for cell survival, growth, and metabolism.[4]

-